molecular formula C12H12ClNOS B14227325 4-(Phenylsulfinimidoyl)phenol;hydrochloride CAS No. 827044-71-3

4-(Phenylsulfinimidoyl)phenol;hydrochloride

Cat. No.: B14227325
CAS No.: 827044-71-3
M. Wt: 253.75 g/mol
InChI Key: VJLPDSBCUBCJDY-UHFFFAOYSA-N
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Description

4-(Phenylsulfinimidoyl)phenol;hydrochloride is a chemical compound with the molecular formula C12H11NOS·HCl. It is known for its unique structure, which includes a phenylsulfinimidoyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfinimidoyl)phenol;hydrochloride typically involves the reaction of phenol with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinimidoyl group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfinimidoyl)phenol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylsulfinimidoyl)phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfinimidoyl)phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The phenylsulfinimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenol group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylsulfinimidoyl)phenol;hydrochloride is unique due to the presence of both a phenylsulfinimidoyl group and a phenol group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

827044-71-3

Molecular Formula

C12H12ClNOS

Molecular Weight

253.75 g/mol

IUPAC Name

4-(phenylsulfinimidoyl)phenol;hydrochloride

InChI

InChI=1S/C12H11NOS.ClH/c13-15(11-4-2-1-3-5-11)12-8-6-10(14)7-9-12;/h1-9,13-14H;1H

InChI Key

VJLPDSBCUBCJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N)C2=CC=C(C=C2)O.Cl

Origin of Product

United States

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